6-Bromobenzo(A)pyrene
Overview
Description
Synthesis Analysis
The synthesis of 6-Bromobenzo[a]pyrene and related compounds involves complex organic reactions. One notable method involves the Sonogashira coupling-benzannulation reaction. For instance, 6H-dibenzo[b,d]pyran-6-ones were synthesized via a sequential one-pot procedure utilizing Sonogashira coupling and benzannulation reactions, indicating a methodology that could be adapted for 6-Bromobenzo[a]pyrene synthesis (Kawasaki & Yamamoto, 2002).
Molecular Structure Analysis
Studies on similar compounds have demonstrated the impact of substitutions on molecular structure. For instance, the crystal structure analysis of 6-nitrobenzo[a]pyrene showed significant deviation from planarity due to the substituent, which could imply similar structural alterations in 6-Bromobenzo[a]pyrene (Warner et al., 2003).
Chemical Reactions and Properties
Chemical reactions involving brominated PAHs typically include halogen-lithium exchange, Sonogashira coupling, and hydroxyl-directed regioselective functionalizations. For example, the synthesis of (+/-)-trans-7,8-Dihydrodiol of 6-Fluoro-benzo[a]pyrene via hydroxyl-directed regioselective functionalization indicates how brominated analogs might undergo similar reactions (Zajc, 1999).
Physical Properties Analysis
The physical properties of brominated PAHs can be inferred from studies on nitro-substituted analogs, where crystalline structure and intermolecular interactions significantly influence the substance's physical state and stability (Warner et al., 2003).
Chemical Properties Analysis
The chemical behavior of 6-Bromobenzo[a]pyrene can be anticipated to involve reactions characteristic of brominated aromatic compounds, including participation in electrophilic substitution reactions and potential for further functionalization. Research on the metabolism of similar compounds, like the stereoselective metabolism of 6-bromobenzo[a]pyrene by rat liver microsomes, provides insight into the chemical properties and reactivity of these molecules (Fu & Yang, 1982).
Scientific Research Applications
Organic Electronics : 6-Bromobenzo[a]pyrene derivatives are used in organic electronics, particularly in the construction of organic light-emitting diodes (OLEDs). Derivatives such as tetrasubstituted carbazole and phenothiazine are synthesized from 6-Bromobenzo[a]pyrene and show promising performance in OLEDs with blue and green emissions (Salunke et al., 2016).
Cancer Research : 6-Bromobenzo[a]pyrene is studied for its role in cancer research. For example, its effects on liver enzymes and ascorbic acid excretion in mice have been examined, providing insights into its potential carcinogenicity (Dewhurst & Kitchen, 1973). Additionally, its tumorigenicity in mouse skin and rat mammary gland has been investigated, showing that bromo substitution at C-6 in benzo[a]pyrene reduces or eliminates carcinogenic activity (Cavalieri et al., 2004).
Metabolic Studies : Research on the stereoselective metabolism of 6-Bromobenzo[a]pyrene by liver microsomes and the absolute configuration of its metabolites contributes to a better understanding of its metabolic pathways (Fu & Yang, 1982).
Environmental Pollutant Analysis : 6-Bromobenzo[a]pyrene is also studied in the context of environmental pollution. For example, its metabolism as a mutagenic environmental pollutant and the metabolic activation involving ring oxidation have been explored (Fu et al., 1982).
Safety And Hazards
properties
IUPAC Name |
6-bromobenzo[a]pyrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Br/c21-20-16-7-2-1-6-14(16)15-10-8-12-4-3-5-13-9-11-17(20)19(15)18(12)13/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSYSGSEEADMTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2Br)C=CC5=CC=CC(=C54)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90175493 | |
Record name | 6-Bromobenzo(a)pyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90175493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
...NUMEROUS CARCINOGENS OF ELECTROPHILIC REACTANT TYPE...BIND TO DNA. ... WITH...B(A)P, THROUGH ITS ACTIVATED FORM, 7,8-DIHYDRODIOL-9,10-EPOXIDE, /ALKYLATION/ REACTION IS THRU 10 CARBON...TO THE 2-AMINO POSITION IN GUANYLIC ACID. IN ADDN, THERE ARE MINOR INTERACTIONS WITH OTHER PURINES & PYRIMIDINES... /BENZO(A)PYRENE/ | |
Record name | 6-BROMOBENZO(A)PYRENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1983 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
6-Bromobenzo(A)pyrene | |
CAS RN |
21248-00-0 | |
Record name | 6-Bromobenzo[a]pyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21248-00-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromobenzo(a)pyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021248000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Bromobenzo(a)pyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90175493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-BROMOBENZO(A)PYRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I5Z76T77D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 6-BROMOBENZO(A)PYRENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1983 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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